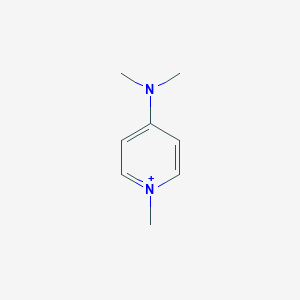
Pyridinium, 4-(dimethylamino)-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 4-(dimethylamino)-1-methyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. It is a quaternary ammonium salt and has the chemical formula C9H14N2.
Mecanismo De Acción
The mechanism of action of Pyridinium, 4-(dimethylamino)-1-methyl- is not fully understood. However, it is believed to act as a Lewis acid catalyst, which helps in the activation of the reactants and facilitates the reaction.
Efectos Bioquímicos Y Fisiológicos
Pyridinium, 4-(dimethylamino)-1-methyl- has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is relatively non-toxic and does not exhibit any significant cytotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Pyridinium, 4-(dimethylamino)-1-methyl- is its high catalytic activity, which makes it an ideal catalyst for various organic reactions. It is also relatively inexpensive and easy to synthesize. However, one of the limitations is that it is not very soluble in water, which can make it difficult to use in certain reactions.
Direcciones Futuras
There are several possible future directions for research on Pyridinium, 4-(dimethylamino)-1-methyl-. One of the most promising areas is in the development of new catalytic applications for the compound. Another possible direction is in the study of its mechanism of action and the development of new synthetic methods based on this understanding. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound.
In conclusion, Pyridinium, 4-(dimethylamino)-1-methyl- is a unique chemical compound with potential applications in various fields of scientific research. Its high catalytic activity and relative non-toxicity make it an attractive catalyst for various organic reactions. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
Pyridinium, 4-(dimethylamino)-1-methyl- can be synthesized by reacting 4-chloro-1-methylpyridinium iodide with dimethylamine in the presence of a base such as potassium carbonate. The reaction yields the desired compound in good yields and high purity.
Aplicaciones Científicas De Investigación
Pyridinium, 4-(dimethylamino)-1-methyl- has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of organic synthesis, where it is used as a catalyst for various reactions such as the Friedlander synthesis of quinolines, the Hantzsch synthesis of pyridines, and the Pictet-Spengler synthesis of tetrahydroisoquinolines.
Propiedades
Número CAS |
45795-83-3 |
|---|---|
Nombre del producto |
Pyridinium, 4-(dimethylamino)-1-methyl- |
Fórmula molecular |
C8H13N2+ |
Peso molecular |
137.2 g/mol |
Nombre IUPAC |
N,N,1-trimethylpyridin-1-ium-4-amine |
InChI |
InChI=1S/C8H13N2/c1-9(2)8-4-6-10(3)7-5-8/h4-7H,1-3H3/q+1 |
Clave InChI |
GJVSYYDNVIVXCK-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=C(C=C1)N(C)C |
SMILES canónico |
C[N+]1=CC=C(C=C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B186280.png)
![4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B186281.png)
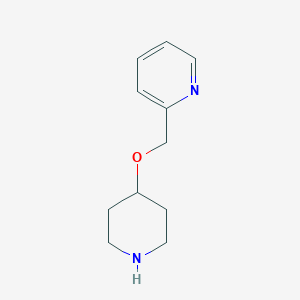
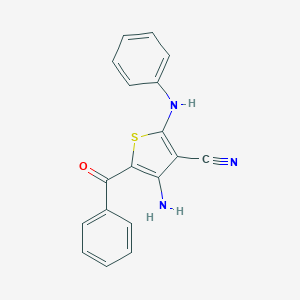
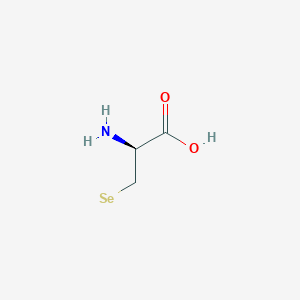
![6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186289.png)
![9,10-Bis[4-(diphenylamino)styryl]anthracene](/img/structure/B186291.png)
![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186293.png)
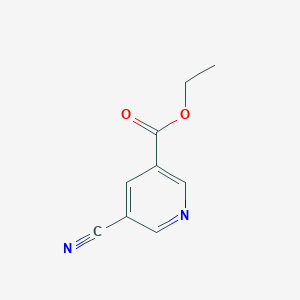
![9-Oxabicyclo[3.3.1]nonan-1-ol](/img/structure/B186295.png)
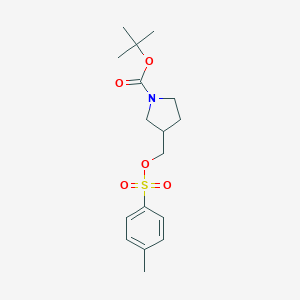
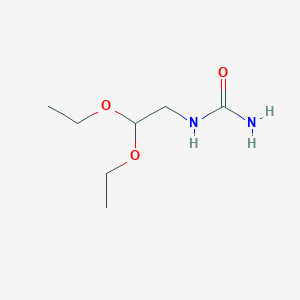
![2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone](/img/structure/B186299.png)
![1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B186302.png)